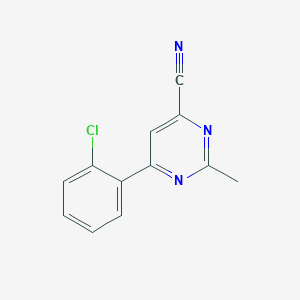
2-Methyl-6-(2-chlorophenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzonitrile and 2-methylpyrimidine.
Cyclization Reaction: The key step involves the cyclization of 2-chlorobenzonitrile with 2-methylpyrimidine under basic conditions to form the desired pyrimidine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Chemical Reactivity: The presence of the cyano group and the chlorine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl-2-methylpyrimidine-4-carbonitrile: Similar structure but without the 6-position substitution.
6-(2-bromophenyl)-2-methylpyrimidine-4-carbonitrile: Similar structure with a bromine atom instead of chlorine.
6-(2-chlorophenyl)-2-ethylpyrimidine-4-carbonitrile: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its potential for interactions with biological targets, while the cyano group provides a handle for further chemical modifications.
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-9(7-14)6-12(16-8)10-4-2-3-5-11(10)13/h2-6H,1H3 |
InChI Key |
VPBLRVPXOLITGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















